molecular formula C15H13BrN2O2 B3918790 N'-{[(2-bromophenyl)carbonyl]oxy}-3-methylbenzenecarboximidamide CAS No. 6194-44-1

N'-{[(2-bromophenyl)carbonyl]oxy}-3-methylbenzenecarboximidamide

Cat. No.: B3918790
CAS No.: 6194-44-1
M. Wt: 333.18 g/mol
InChI Key: YWZDFZMKMFEXOQ-UHFFFAOYSA-N
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Description

N’-{[(2-bromophenyl)carbonyl]oxy}-3-methylbenzenecarboximidamide is a complex organic compound characterized by the presence of a bromophenyl group, a carbonyl group, and a methylbenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(2-bromophenyl)carbonyl]oxy}-3-methylbenzenecarboximidamide typically involves a multi-step process. One common method includes the reaction of 2-bromobenzoic acid with thionyl chloride to form 2-bromobenzoyl chloride. This intermediate is then reacted with 3-methylbenzenecarboximidamide in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-{[(2-bromophenyl)carbonyl]oxy}-3-methylbenzenecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-{[(2-bromophenyl)carbonyl]oxy}-3-methylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-{[(2-bromophenyl)carbonyl]oxy}-3-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromodiphenylamine: Shares the bromophenyl group but lacks the carbonyl and methylbenzenecarboximidamide moieties.

    2-Bromo-N-phenylaniline: Similar structure but different functional groups.

Uniqueness

N’-{[(2-bromophenyl)carbonyl]oxy}-3-methylbenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-10-5-4-6-11(9-10)14(17)18-20-15(19)12-7-2-3-8-13(12)16/h2-9H,1H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZDFZMKMFEXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)C2=CC=CC=C2Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC=CC=C2Br)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60417554
Record name STK322966
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6194-44-1
Record name STK322966
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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